Amino(3-methoxyphenyl)acetic acid hydrochloride

solubility enhancement salt selection aqueous formulation

Researchers requiring aqueous-compatible phenylglycine building blocks face solubility limitations with the free base form (CAS 7314-43-4), which is water-insoluble and demands DMSO co-solvents that confound biological assays. Amino(3-methoxyphenyl)acetic acid hydrochloride (CAS 709043-23-2) resolves this as a crystalline racemic hydrochloride salt with documented water/ethanol solubility. - Supplied as a white crystalline solid at ≥95% purity, enabling direct aqueous dissolution for enzyme and receptor assays without organic co-solvent interference. - The 3-methoxy (meta) substitution ensures exclusive amide oxidation under electrochemical conditions-unlike the 4-methoxy isomer which yields undesired aromatic oxidation-providing predictable chemoselectivity for oxidative synthetic methodologies. - Multi-supplier availability under consistent CAS 709043-23-2 and MFCD28014037 identifiers supports bulk procurement for library synthesis and analytical method validation.

Molecular Formula C9H12ClNO3
Molecular Weight 217.649
CAS No. 709043-23-2
Cat. No. B581972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(3-methoxyphenyl)acetic acid hydrochloride
CAS709043-23-2
Molecular FormulaC9H12ClNO3
Molecular Weight217.649
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(C(=O)O)N.Cl
InChIInChI=1S/C9H11NO3.ClH/c1-13-7-4-2-3-6(5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
InChIKeyPQGFWAYHLXGUED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino(3-methoxyphenyl)acetic acid hydrochloride: Characterization & Supply Baseline


Amino(3-methoxyphenyl)acetic acid hydrochloride (CAS 709043-23-2), also known as 2-amino-2-(3-methoxyphenyl)acetic acid hydrochloride or 3-methoxyphenylglycine hydrochloride, is a phenylglycine derivative with the molecular formula C₉H₁₂ClNO₃ and molecular weight 217.65 Da . The compound is supplied as a white crystalline hydrochloride salt with reported solubility in water and ethanol, distinguishing it from its free base counterpart (CAS 7314-43-4; C₉H₁₁NO₃; MW 181.19 Da) which exhibits limited aqueous solubility . The compound is cataloged as a research-grade building block with purity specifications typically ranging from 95% to 98% across major chemical suppliers . Notably, the compound's free base form carries NSC Number 101475, indicating prior inclusion in the National Cancer Institute's screening repository .

Salt Form Hydrochloride salt provides aqueous solubility for biological assays
Stereochemistry Racemic mixture for stereochemistry‑agnostic synthetic workflows
Supply Profile Multi‑supplier building block with research‑grade purity

Why Generic Substitution Fails


Generic substitution among phenylglycine derivatives without rigorous verification of substitution pattern, salt form, and stereochemical composition introduces scientifically unacceptable variability. The 3-methoxy (meta) substitution on the phenyl ring confers distinct electronic and steric properties compared to 2-methoxy (ortho) or 4-methoxy (para) isomers, with documented differences in chemical reactivity under oxidative conditions [1]. The hydrochloride salt form (CAS 709043-23-2) provides enhanced aqueous solubility compared to the free base (CAS 7314-43-4), which is described as insoluble in water . Furthermore, this compound is supplied as the racemic (DL) mixture, whereas stereochemically pure (S)- and (R)-enantiomers (CAS 108647-55-8 and 25698-23-1 respectively) are commercially available as distinct research entities with different purity grades and storage requirements . Procurement of the specific CAS number ensures batch-to-batch consistency in physical form (crystalline solid), solubility profile, and stereochemical composition, which are critical for reproducible synthetic transformations and biological assay outcomes.

Regioisomeric substitution
2‑ or 4‑methoxy isomers alter electronic properties and chemoselectivity; synthetic outcomes may differ.
Salt form mismatch
Free base (CAS 7314‑43‑4) is water‑insoluble; substitution may limit aqueous‑phase reactions or assay compatibility.
Stereochemical composition
Single enantiomers (CAS 108647‑55‑8 / 25698‑23‑1) differ in chiral environment; racemate may not transfer directly without validation.

Comparative Evidence for Amino(3-methoxyphenyl)acetic acid hydrochloride


Aqueous Solubility: Hydrochloride Salt vs Free Base

Amino(3-methoxyphenyl)acetic acid hydrochloride (CAS 709043-23-2) is documented as soluble in water and ethanol , whereas the corresponding free base, amino(3-methoxyphenyl)acetic acid (CAS 7314-43-4), is described as insoluble in water and only soluble in organic solvents . This solubility differential is attributable to the ionic nature of the hydrochloride salt, which enhances aqueous solubility compared to the free base form .

Aqueous Solubility
Head‑to‑head
Target (HCl salt): Soluble in water and ethanol
Free base (CAS 7314‑43‑4): Insoluble in water; soluble in organic solvents
Solubility in water:
Soluble
Insoluble
Salt form directly determines aqueous assay compatibility
Qualitative difference; free base requires organic co‑solvents
solubility enhancement salt selection aqueous formulation ionization

Oxidative Chemoselectivity: 3-Methoxy vs 4-Methoxy Isomer

In electrochemical amide oxidation studies, (3-methoxyphenyl)acylpyrrolidine underwent exclusive formation of the desired amide oxidation products, whereas the 4-methoxyphenyl isomer underwent exclusive aromatic ring oxidation products [1]. This differential chemoselectivity demonstrates that the meta-methoxy substitution pattern fundamentally alters the compound's reactivity profile compared to the para-substituted analog.

Oxidation Chemoselectivity
Head‑to‑head
Target (3‑methoxy): Exclusive amide oxidation
4‑Methoxy isomer: Exclusive aromatic ring oxidation
Meta‑substitution pattern determines oxidative reaction pathway
Electrochemical conditions; reported complete reversal of chemoselectivity
regioselectivity electrochemical oxidation meta-substitution synthetic methodology

Racemic vs Chiral Enantiomers: Cost & Application Differentiation

Amino(3-methoxyphenyl)acetic acid hydrochloride (CAS 709043-23-2) is supplied as the racemic (DL) mixture, whereas stereochemically pure enantiomers are available under distinct CAS numbers: (S)-enantiomer (CAS 108647-55-8) and (R)-enantiomer (CAS 25698-23-1) . The racemic mixture is typically priced lower and stocked more broadly as a building block (designated category: Building Blocks), while the chiral pure enantiomers are positioned for specialized asymmetric synthesis and target-binding selectivity studies [1].

Racemic vs Enantiomers
Class‑level
Racemic hydrochloride (CAS 709043‑23‑2) supplied as building block; single enantiomers (CAS 108647‑55‑8, 25698‑23‑1) available with higher purity specifications.
No direct stereochemical activity data; application‑context selection
Racemate provides a procurement option for non‑chiral workflows; verify enantiomer identity if chirality is critical
stereochemistry racemic mixture chiral synthesis procurement strategy

Supplier Coverage & Purity Grades: Supply Chain Comparison

Amino(3-methoxyphenyl)acetic acid hydrochloride (CAS 709043-23-2) is cataloged by multiple major chemical suppliers including Combi-Blocks (Catalog OT-2788, 95% purity), Sigma-Aldrich (Product COM448631762, 95% purity), and Leyan (Catalog 1741187, 98% purity) . The compound is categorized as a building block with documented MFCD identifier MFCD28014037, facilitating cross-supplier identification [1]. The free base form (CAS 7314-43-4) carries the MFCD identifier MFCD02662407, providing distinct cataloging for researchers requiring non-salt forms [2].

Supplier Coverage
Supplier data
Target HCl salt: Combi‑Blocks (95%), Sigma‑Aldrich (95%), Leyan (98%), MolCore (98%)
Free base: Aladdin (96%), CymitQuimica (95‑97%), Sigma‑Aldrich (95%)
Multiple suppliers reduce single‑source risk; consistent purity grades
Catalog data April 2026; verify current lot specifications
supply chain purity specification commercial availability procurement

Amino(3-methoxyphenyl)acetic acid hydrochloride: Application Scenarios


Aqueous Assays with Direct Solubility

The documented aqueous solubility of amino(3-methoxyphenyl)acetic acid hydrochloride (CAS 709043-23-2) in water and ethanol makes it the appropriate choice for biological assays where organic co-solvents may interfere with enzyme activity or receptor binding. The free base form (CAS 7314-43-4), being insoluble in water , would require DMSO or similar co-solvents that may introduce confounding variables in cellular or biochemical assays. Researchers conducting in vitro pharmacology studies on metabotropic glutamate receptors (mGluRs) or other targets susceptible to solvent effects should prioritize the hydrochloride salt form for aqueous compatibility [1].

Oxidative Amide Functionalization Methodology

For research programs developing oxidative synthetic methodologies on phenylglycine scaffolds, the 3-methoxy (meta) substitution pattern offers a critical chemoselectivity advantage. Electrochemical oxidation studies demonstrate that (3-methoxyphenyl)acylpyrrolidine undergoes exclusive amide oxidation without competing aromatic ring oxidation, whereas the 4-methoxy isomer yields exclusively aromatic oxidation products [2]. Researchers designing oxidative derivatization protocols should select the 3-methoxy regioisomer to ensure predictable reaction outcomes and avoid undesired aromatic ring modification.

Cost-Effective Scaffold Diversification & Parallel Synthesis

For medicinal chemistry programs conducting scaffold diversification or parallel synthesis where stereochemical outcome is not the primary optimization variable, the racemic amino(3-methoxyphenyl)acetic acid hydrochloride (CAS 709043-23-2) offers a cost-effective building block option. The compound's classification as a research-grade building block with multi-supplier availability at 95-98% purity [3] supports bulk procurement for library synthesis. Researchers should transition to chiral pure enantiomers (CAS 108647-55-8 or 25698-23-1) only when stereochemistry-dependent target engagement is empirically demonstrated.

Reference Material Procurement for Method Validation

The availability of amino(3-methoxyphenyl)acetic acid hydrochloride from multiple reputable suppliers under consistent CAS 709043-23-2 and MFCD28014037 identifiers supports its use as a standardized reference material for analytical method validation. The compound's defined purity specifications (95-98%) and crystalline hydrochloride salt form provide batch-to-batch consistency suitable for HPLC calibration, mass spectrometry reference standards, and stability-indicating method development [4].

Application
Selection Property
Validation Focus
Aqueous biological assays
Hydrochloride salt form (aqueous solubility)
Solubility and assay compatibility in aqueous media
Electrochemical amide oxidation
3‑Methoxy regioisomer (meta‑substitution pattern)
Oxidation chemoselectivity (amide vs. aromatic ring)
Scaffold diversification / parallel synthesis
Racemic mixture (stereochemistry‑agnostic synthesis)
Batch consistency and research‑grade purity for library synthesis
Analytical method validation
Standardized CAS 709043‑23‑2 and MFCD28014037 identifiers
Batch‑to‑batch purity and crystalline form consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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